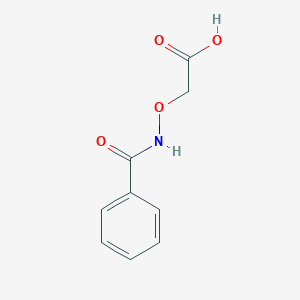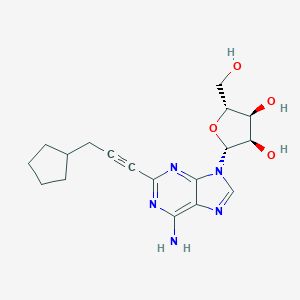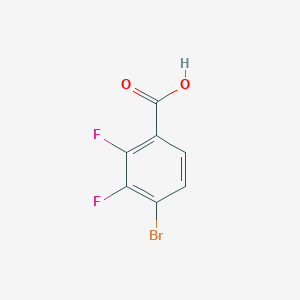![molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5](/img/structure/B125755.png)
N-[2-(2-Thienyl)ethyl]formamide
Vue d'ensemble
Description
N-[2-(2-Thienyl)ethyl]formamide is an organic compound with the molecular formula C7H9NOS. It consists of a formamide group attached to a thienyl ethyl moiety. This compound is notable for its unique structure, which includes a thiophene ring, a sulfur-containing five-membered aromatic ring. The presence of the thiophene ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(2-Thienyl)ethyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-ethylamine with ethyl formate in the presence of sodium bicarbonate. The reaction is typically carried out at room temperature, and the product is obtained in high yield. The reaction conditions are as follows:
Reactants: Thiophene-2-ethylamine, ethyl formate, sodium bicarbonate
Solvent: Ethyl acetate
Temperature: Room temperature
Yield: Approximately 97%
The reaction mixture is stirred overnight, and the product is extracted using ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to obtain this compound as a brown oil .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reactants and solvents, along with precise control of reaction conditions, is essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Thienyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Thiophene-2-ethylamine
Substitution: Halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
N-[2-(2-Thienyl)ethyl]formamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[2-(2-Thienyl)ethyl]formamide is primarily related to its ability to interact with biological molecules through its formamide and thiophene groups. The formamide group can form hydrogen bonds with proteins and nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-[2-(2-Thienyl)ethyl]formamide can be compared with other similar compounds, such as:
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a formamide group.
Thiophene-2-ethylamine: Lacks the formamide group, making it less versatile in certain reactions.
N-(2-(thien-2-yl)ethyl)acetamide: Contains an acetamide group instead of a formamide group, leading to different reactivity and properties.
The uniqueness of this compound lies in its combination of the formamide and thiophene groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLGAIQNVAFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

